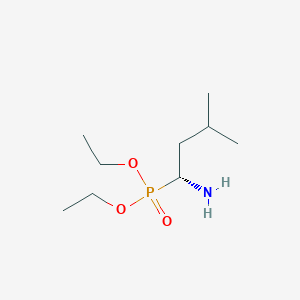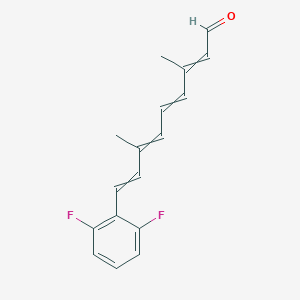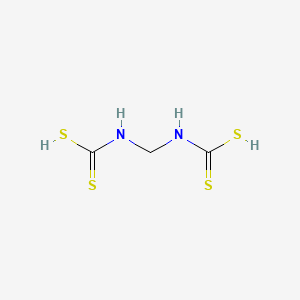
Carbamodithioic acid, methylenebis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, methylenebis- is an organic compound with the molecular formula C3H6N2S4. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of two dithiocarbamate groups linked by a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methylenebis- can be synthesized through the reaction of carbon disulfide with primary or secondary amines in the presence of a base. One common method involves the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide to form dimethyldithiocarbamate, which is then reacted with formaldehyde to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, methylenebis- typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .
化学反应分析
Types of Reactions
Carbamodithioic acid, methylenebis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur species.
Substitution: It can participate in substitution reactions where the dithiocarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted dithiocarbamates .
科学研究应用
作用机制
The mechanism of action of carbamodithioic acid, methylenebis- involves its interaction with metal ions and proteins. The dithiocarbamate groups can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects . Additionally, the compound can interact with thiol groups in proteins, altering their structure and function .
相似化合物的比较
Similar Compounds
Carbamodithioic acid, ammonium salt: Similar in structure but contains an ammonium ion instead of a methylene bridge.
Carbamodithioic acid, dimethyl ester: Contains ester groups instead of the methylene bridge.
Carbamodithioic acid, dibutyl ester: Contains butyl groups instead of the methylene bridge.
Uniqueness
Carbamodithioic acid, methylenebis- is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other dithiocarbamates. This structural feature allows it to form stable complexes with metal ions and enhances its ability to act as a ligand in coordination chemistry .
属性
CAS 编号 |
144506-62-7 |
|---|---|
分子式 |
C3H6N2S4 |
分子量 |
198.4 g/mol |
IUPAC 名称 |
(dithiocarboxyamino)methylcarbamodithioic acid |
InChI |
InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9) |
InChI 键 |
KZSJAGBYWSYWAK-UHFFFAOYSA-N |
规范 SMILES |
C(NC(=S)S)NC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
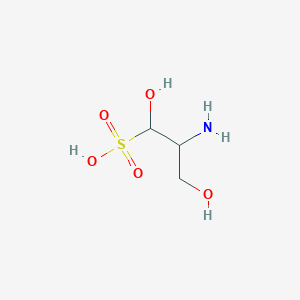

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
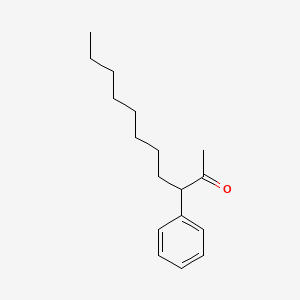
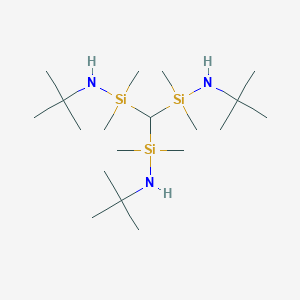
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
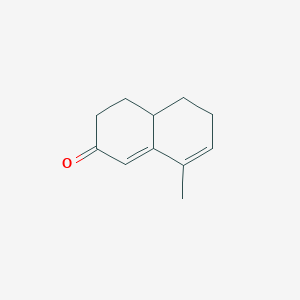
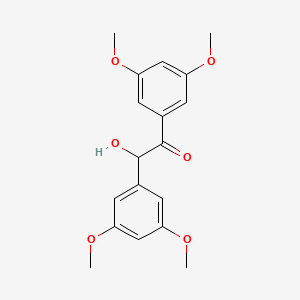
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
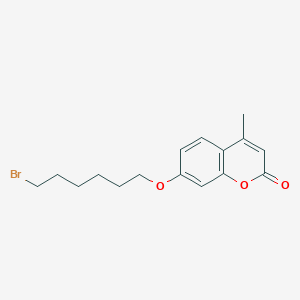
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
